molecular formula C9H12 B13851240 2-Ethyl-D5-toluene

2-Ethyl-D5-toluene

Cat. No.: B13851240
M. Wt: 125.22 g/mol
InChI Key: HYFLWBNQFMXCPA-WNWXXORZSA-N
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Description

2-Ethyl-D5-toluene, also known as 1-Ethyl-2-methylbenzene, is a deuterated aromatic hydrocarbon. It is a stable isotope-labeled compound where five hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-D5-toluene involves the deuteration of 2-ethyl-toluene. This process typically includes the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure deuterium gas and ensure the purity of the final product. The compound is then purified through distillation and other separation techniques to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-D5-toluene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethyl-D5-toluene involves its interaction with molecular targets through its aromatic ring and ethyl group. The deuterium atoms provide stability and allow for precise tracking in various reactions and processes. The compound’s effects are primarily observed in its ability to undergo substitution and oxidation reactions, which are facilitated by the resonance stabilization of the aromatic ring .

Properties

Molecular Formula

C9H12

Molecular Weight

125.22 g/mol

IUPAC Name

1-methyl-2-(1,1,2,2,2-pentadeuterioethyl)benzene

InChI

InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3/i1D3,3D2

InChI Key

HYFLWBNQFMXCPA-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC=C1C

Canonical SMILES

CCC1=CC=CC=C1C

Origin of Product

United States

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